molecular formula C9H11NO7 B1677145 Minimycin CAS No. 32388-21-9

Minimycin

Cat. No. B1677145
CAS RN: 32388-21-9
M. Wt: 245.19 g/mol
InChI Key: REFHNSOTFKKRAI-GBNDHIKLSA-N
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Description

Minimycin, also known as Minocycline, is a tetracycline antibiotic medication used to treat a number of bacterial infections such as some occurring in certain forms of pneumonia . It is generally less preferred than the tetracycline doxycycline . Minimycin is also used for the treatment of acne and rheumatoid arthritis .


Synthesis Analysis

Minimycin is a C-nucleoside antibiotic structurally related to pseudouridine . The logic underlying the divergent biosynthesis of these interesting molecules has been obscure . A minimal 5-gene cluster (min) essential for Minimycin biosynthesis has been identified . A non-ribosomal peptide synthetase (MinA) governs “the switch” for the divergent biosynthesis of Minimycin .


Molecular Structure Analysis

Minimycin has a unique structural system, in which the 1,3-oxazine-2,4-dione ring and the ribosyl sugar are linked via a C–C bond .


Chemical Reactions Analysis

The Minisci reaction, a powerful method of CH-functionalization for heteroaromatic bases, is considered complementary to other CH-functionalization processes such as carbo-cation mediated reactions .


Physical And Chemical Properties Analysis

The physical, chemical, and biological properties of Minimycin have been examined, and it has been found to be a new antibiotic . More detailed information about its physical and chemical properties can be found in the first part of the chapter in the reference .

Scientific Research Applications

Biosynthesis and Molecular Structure

Minimycin (MIN) is a C-nucleoside antibiotic structurally related to pseudouridine. Recent studies have identified a minimal 5-gene cluster essential for MIN biosynthesis. This research has unveiled that a non-ribosomal peptide synthetase (MinA) governs the divergent biosynthesis of MIN and the blue pigment indigoidine. Additionally, a unique self-resistance system in the biosynthesis pathway has been revealed, involving MinCN, MinD, and MinT functioning as safeguard enzymes. MinD, in particular, employs a novel substrate-competition strategy for self-resistance, maintaining a competition advantage over the active molecule MIN-5′-monophosphate by increasing the UMP pool in vivo (Kong et al., 2019).

Drug Discovery and Antibiotic Resistance

The study of antimicrobial substances like Minimycin plays a crucial role in understanding and combating antibiotic resistance. For instance, a study on aminoglycoside resistance in Gram-negative bacteria from patients in Upper Egypt showed high resistance rates to aminoglycosides like streptomycin. Such research highlights the importance of understanding the mechanisms of resistance to antibiotics like Minimycin, as this knowledge is essential for developing effective treatment strategies against resistant bacterial strains (Gad et al., 2011).

Applications in Biotechnology and Agriculture

Minimycin's molecular structure and biosynthesis have implications beyond medical applications. For instance, studies on non-medical application antibiotics like antimycin A have revealed their potential as eco-friendly biopreparations in agriculture. These antibiotics exhibit growth-promoting activities, suggesting their potential use in increasing agricultural crop yields (Boikova et al., 2019).

Biomedical Research

Minimycin and related antibiotics play a significant role in biomedical research, particularly in studying cellular processes and disease mechanisms. For example, antimycin A, which shares some structural similarities with Minimycin, has been used to study apoptosis in juxtaglomerular cells. Such studies provide valuable insights into the mechanisms of cellular death and have potential implications for understanding and treating various diseases (Park et al., 2007).

Safety And Hazards

Safety and efficacy have not been established in children younger than 12 years of age. Minimycin may cause permanent discoloration of the teeth and slow down the growth of bones. This medicine should not be given to children younger than 8 years of age unless directed by the child’s doctor .

Future Directions

In the future, synthetic biology strategies could be used to access C-nucleoside diversities in a more efficient and economical way . This could lead to the development of new natural product-related drugs to combat epidemic diseases and antibiotic resistance .

properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFHNSOTFKKRAI-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186102
Record name Minimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minimycin

CAS RN

32388-21-9
Record name Minimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32388-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
Y Kusakabe, J NAGATSU, M SHIBUYA… - The Journal of …, 1972 - jstage.jst.go.jp
… properties of minimycin are summarized in Table 1. Fig. 1 shows the infrared absorption in KBrof minimycin in the needle … Thus, the antibiotic minimycin differs from all known antibiotics, …
Number of citations: 127 www.jstage.jst.go.jp
S De Bernardo, M Weigele - The Journal of Organic Chemistry, 1977 - ACS Publications
The C-nucleoside antibiotic oxazinomycin (1) has been synthesized, starting with the 2,, 3'-0-isopropylidene-5'-O-trityl-D-ribofuranosylacetonitriles 3 and 4. Formylation of 3 and 4 with …
Number of citations: 67 pubs.acs.org
K Isono, RJ Suhadolnik - Annals of the New York Academy of …, 1975 - Wiley Online Library
… Simultaneously with the product ion of minimycin, pseudouridine is also present … minimycin with ammonium hydroxide results in the formation of pseudouridine.’ In addition to minimycin, …
Number of citations: 19 nyaspubs.onlinelibrary.wiley.com
L Kong, G Xu, X Liu, J Wang, Z Tang, YS Cai, K Shen… - Iscience, 2019 - cell.com
Minimycin (MIN) is a C-nucleoside antibiotic structurally related to pseudouridine, and indigoidine is a naturally occurring blue pigment produced by diverse bacteria. Although MIN and …
Number of citations: 20 www.cell.com
K Sasaki, Y Kusakabe, S Esumi - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
activity against mouse ascites and som solid tumor cells in vivol). Minimycin has a melting point of 164-166 G with decomposition, a specific rotation of [>] d+ 18 (c 1, water), ultraviolet …
Number of citations: 75 www.jstage.jst.go.jp
K Isono, J Uzawa - FEBS letters, 1977 - core.ac.uk
… Minimycin was isolated from the supernatant as described before [7]… minimycin (scheme 1) [6]. Indeed, the chemical degradation has shown that 65% of 14C incorporated into minimycin …
Number of citations: 19 core.ac.uk
K Isono, RJ SUHADOLNIK - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… Sir: One of the most intriguing of the C-nucleoside group of antibiotics is minimycin (1), which has a unique 1,3-oxazine-2,4-dione … ESUMI: The structure of minimycin, a novel …
Number of citations: 17 www.jstage.jst.go.jp
MG Walker, RL Blum, LM Fagan - Tutorials, 1988 - Springer
… system, using a small program we built called Minimycin. Minimycin was designed to illustrate some of the features of … Minimycin, derived from the MYCIN and EMYCIN programs devel- …
Number of citations: 0 link.springer.com
K YOHKO, N JUNSAKU, S MLTSUO… - The Japanese Journal …, 1972 - cir.nii.ac.jp
A new crystalline antibiotic, minimycin 1), C 9 H 11 NO 7, was isolated from the culture broth of Streptomyces hygroscopicus. Isolation and properties of the new antibiotic are described. …
Number of citations: 0 cir.nii.ac.jp
MG Walker, R Blum, LM Fagan - … : computers in medical …, 1985 - pubmed.ncbi.nlm.nih.gov
Minimycin: a miniature rule-based system Minimycin: a miniature rule-based system …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov

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